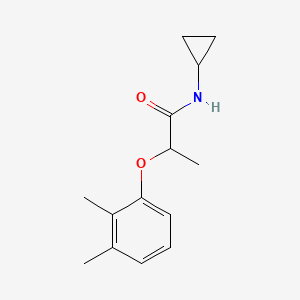![molecular formula C14H9IN2O2S B6127458 2-imino-5-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B6127458.png)
2-imino-5-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-imino-5-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as PPARγ agonist and has been extensively studied for its anti-inflammatory and antidiabetic properties. In
Mécanisme D'action
The mechanism of action of 2-imino-5-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one involves the activation of PPARγ receptors. PPARγ is a transcription factor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in glucose uptake and utilization, which results in improved insulin sensitivity. The compound also inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
2-imino-5-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. The compound improves insulin sensitivity, which makes it a promising candidate for the treatment of diabetes and obesity. It also has anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases. The compound has been shown to inhibit the proliferation of cancer cells, making it a promising candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-imino-5-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one in lab experiments include its potent PPARγ agonist activity, anti-inflammatory properties, and ability to inhibit cancer cell proliferation. However, the compound has some limitations, including its low solubility in water, which makes it difficult to administer in vivo. The compound also has a short half-life, which limits its therapeutic potential.
Orientations Futures
There are several future directions for the study of 2-imino-5-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one. One potential direction is the development of more potent and selective PPARγ agonists. Another direction is the study of the compound's potential therapeutic applications in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease. The compound's anti-inflammatory properties also make it a promising candidate for the treatment of inflammatory bowel disease. Further studies are needed to fully understand the compound's mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of 2-imino-5-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one involves the condensation reaction between 5-(4-iodophenyl)-2-furfural and thiosemicarbazide in the presence of ethanol. The reaction is carried out at room temperature, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
2-imino-5-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to be a potent PPARγ agonist, which makes it a promising candidate for the treatment of various diseases, including diabetes, obesity, and cancer. The compound has also been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(5E)-2-amino-5-[[5-(4-iodophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2O2S/c15-9-3-1-8(2-4-9)11-6-5-10(19-11)7-12-13(18)17-14(16)20-12/h1-7H,(H2,16,17,18)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUFSWRBQYZOMG-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N=C(S3)N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B6127377.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6127382.png)
![N-(5-{[(4-chlorophenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea](/img/structure/B6127388.png)
![4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate](/img/structure/B6127401.png)

![2-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B6127422.png)
![8-[(3-{[2-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline](/img/structure/B6127428.png)
![N-benzyl-N-methyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine](/img/structure/B6127444.png)
![4-({5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B6127449.png)
![[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6127455.png)

![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1-cyclopentene-1-carboxamide](/img/structure/B6127472.png)

![7-(2,3-difluorobenzyl)-N-isopropyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6127474.png)